molecular formula C13H9Cl2N3O2 B12930275 1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate

1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate

Cat. No.: B12930275
M. Wt: 310.13 g/mol
InChI Key: LKLJIFCEASVMMM-LFYBBSHMSA-N
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Description

1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is a useful research compound. Its molecular formula is C13H9Cl2N3O2 and its molecular weight is 310.13 g/mol. The purity is usually 95%.
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Biological Activity

1-Cyano-2-(3,7-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a quinoxaline core with cyano and acetate substituents, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H9Cl2N3O2
  • Molecular Weight : 310.13 g/mol
  • IUPAC Name : [(2E)-1-cyano-2-(3,7-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer and antimicrobial applications. The quinoxaline moiety is often associated with significant pharmacological effects, making this compound a candidate for further evaluation.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. The presence of the cyano group in this compound may contribute to its ability to inhibit tumor cell proliferation and induce apoptosis.

Table 1: Summary of Anticancer Activities of Quinoxaline Derivatives

Compound NameIC50 (µg/mL)Mechanism of Action
Compound A1.61 ± 1.92Inhibition of topoisomerase II
Compound B1.98 ± 1.22DNA intercalation
This compoundTBDPotentially similar to above mechanisms

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have evaluated the biological activity of quinoxaline derivatives similar to this compound:

  • Study on Antiproliferative Effects : A study demonstrated that a related quinoxaline derivative exhibited significant antiproliferative effects against various cancer cell lines, including HT29 and Jurkat cells. The study reported an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Another research effort focused on the interaction of quinoxaline derivatives with specific protein targets involved in cancer progression. Molecular dynamics simulations indicated that these compounds primarily interact through hydrophobic contacts with the target proteins .

Properties

Molecular Formula

C13H9Cl2N3O2

Molecular Weight

310.13 g/mol

IUPAC Name

[(2E)-1-cyano-2-(3,7-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate

InChI

InChI=1S/C13H9Cl2N3O2/c1-7(19)20-9(6-16)5-12-13(15)18-10-3-2-8(14)4-11(10)17-12/h2-5,9,17H,1H3/b12-5+

InChI Key

LKLJIFCEASVMMM-LFYBBSHMSA-N

Isomeric SMILES

CC(=O)OC(/C=C/1\C(=NC2=C(N1)C=C(C=C2)Cl)Cl)C#N

Canonical SMILES

CC(=O)OC(C=C1C(=NC2=C(N1)C=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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